4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)-
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Overview
Description
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- is a heterocyclic compound that features a pyrano-pyridinone core structure with a morpholine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- can be achieved through a multi-step process involving the formation of the pyrano-pyridinone core followed by the introduction of the morpholine group. One common method involves the condensation of a pyridine derivative with a suitable aldehyde under acidic conditions to form the pyrano-pyridinone core. The morpholine group is then introduced via nucleophilic substitution using morpholine and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine group or the pyrano-pyridinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Morpholine in the presence of a halide leaving group.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with various functional groups replacing the morpholine or other substituents.
Scientific Research Applications
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: A similar compound with a dihydro-pyrano-pyridinone core.
4H-Pyrano(2,3-b)pyridin-4-one: Another related compound with a different substitution pattern.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-morpholinyl)- is unique due to the presence of the morpholine group, which imparts specific chemical and biological properties. This makes it distinct from other pyrano-pyridinone derivatives and allows for unique applications in various fields.
Properties
CAS No. |
148190-27-6 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-morpholin-4-ylpyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C12H12N2O3/c15-9-8-11(14-4-6-16-7-5-14)17-10-2-1-3-13-12(9)10/h1-3,8H,4-7H2 |
InChI Key |
DVUCREFOAALIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C=CC=N3 |
Origin of Product |
United States |
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